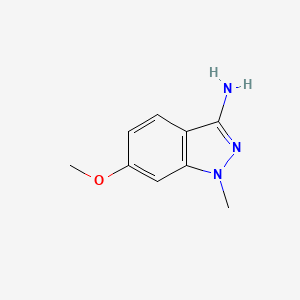
6-Methoxy-1-methyl-1H-indazol-3-amine
Overview
Description
6-Methoxy-1-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used as key scaffolds in medicinal chemistry . The compound features a methoxy group at the 6th position and a methyl group at the 1st position of the indazole ring, making it a unique derivative with potential pharmacological applications.
Mechanism of Action
Target of Action
6-Methoxy-1-methyl-1H-indazol-3-amine is a derivative of indazole, which has been shown to have antitumor activity . The primary targets of this compound are likely to be similar to those of other indazole derivatives. For instance, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that this compound may interact with its targets in a similar manner, potentially leading to changes in cell signaling and function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cell growth and proliferation, given its antitumor activity . By inhibiting key kinases, this compound could disrupt the signaling pathways that drive cell division and growth, leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
Its molecular weight of 17721 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of this compound is likely to be the inhibition of tumor cell growth. In a study of indazole derivatives, some compounds showed antitumor activity superior to that of the chemotherapy drug 5-Fu . This suggests that this compound could have a similar effect.
Biochemical Analysis
Biochemical Properties
6-Methoxy-1-methyl-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapies . The compound’s interaction with proteins such as kinases and phosphatases can modulate signaling pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key survival pathways . Additionally, it can modulate the expression of genes involved in cell growth and differentiation, further impacting cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . This inhibition can result in the downregulation of oncogenic pathways and the induction of cell death in cancer cells . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis and oxidative phosphorylation, leading to altered energy metabolism in cells . These interactions can affect the overall metabolic state of the cell and influence its growth and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, its localization to the nucleus can influence gene expression and cell cycle regulation .
Preparation Methods
The synthesis of 6-Methoxy-1-methyl-1H-indazol-3-amine can be achieved through various synthetic routes. One common method involves the Cu(OAc)2-mediated N-N bond formation using oxygen as the sole oxidant . This method starts with the preparation of ketimine species from o-aminobenzonitriles and organometallic reagents, followed by cyclization to form the indazole ring. Another approach includes transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination . Industrial production methods often employ these catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
6-Methoxy-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents like dimethyl sulfoxide (DMSO), and atmospheric oxygen. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
6-Methoxy-1-methyl-1H-indazol-3-amine can be compared with other indazole derivatives such as:
Niraparib: An anticancer drug used for the treatment of ovarian and breast cancer.
Linifanib: A tyrosine kinase inhibitor with a similar hinge-binding mechanism.
Entrectinib: Another tyrosine kinase inhibitor with enhanced antitumor activity due to its indazole structure.
These compounds share the indazole core structure but differ in their substituents and specific biological activities. The unique methoxy and methyl groups in this compound contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
6-methoxy-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKBOGVQFHMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


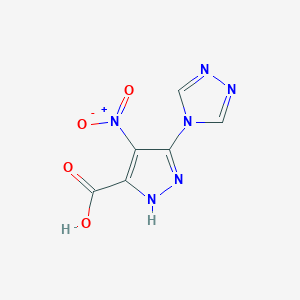

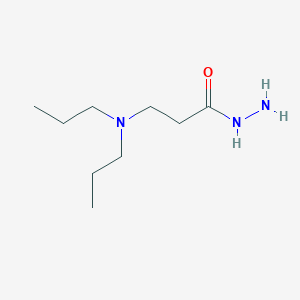

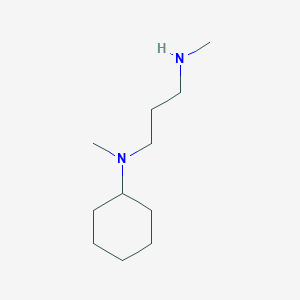

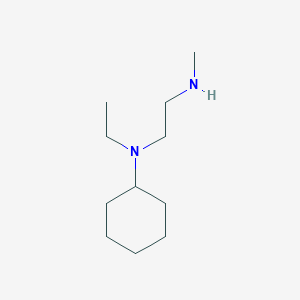
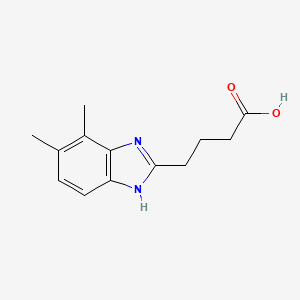
![N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385893.png)
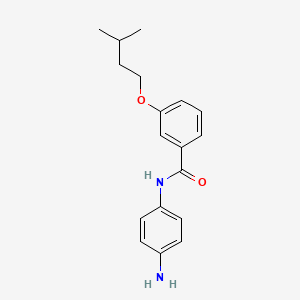
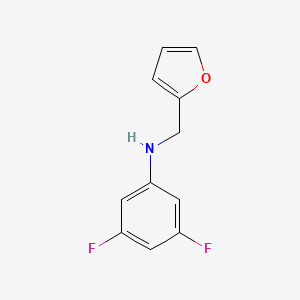
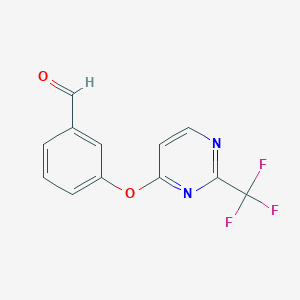
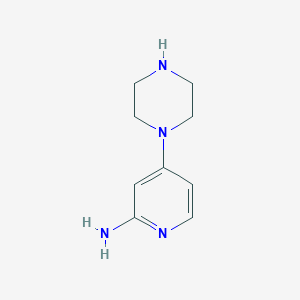
![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)
